molecular formula C17H21BrN2O4 B1389821 3-Phenylpropyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate CAS No. 1219355-20-0

3-Phenylpropyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate

Cat. No.: B1389821
CAS No.: 1219355-20-0
M. Wt: 397.3 g/mol
InChI Key: WDWPDVFEEJHOGH-UHFFFAOYSA-N
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Description

3-Phenylpropyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate is a complex organic compound with the molecular formula C17H21BrN2O4 and a molecular weight of 397.26 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpropyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate typically involves multiple steps, starting with the reaction of phenylpropyl chloride with piperazine to form an intermediate compound. This intermediate is then subjected to bromoacetylation and subsequent oxidation to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include rigorous purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Bromoacetyl chloride is often used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of brominated derivatives.

Scientific Research Applications

3-Phenylpropyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate has several scientific research applications:

  • Chemistry: Used as a reagent in organic synthesis and chemical research.

  • Biology: Employed in biochemical assays and studies involving enzyme inhibition.

  • Medicine: Investigated for potential therapeutic uses, such as in drug development.

  • Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 3-Phenylpropyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Bromoacetyl compounds

  • Phenylpropyl derivatives

This compound stands out among similar compounds for its versatility and potential in various scientific and industrial applications.

Properties

IUPAC Name

3-phenylpropyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O4/c18-12-15(21)20-9-8-19-17(23)14(20)11-16(22)24-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWPDVFEEJHOGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)OCCCC2=CC=CC=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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